(R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid
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Overview
Description
®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the formation of the amide bond with 3-phenylpropanoic acid. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products
Oxidation: Phenylpropanoic acid derivatives.
Reduction: 3-phenylpropanol derivatives.
Substitution: Free amine derivatives of piperidine.
Scientific Research Applications
®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can protect the amine functionality during chemical reactions, while the phenylpropanoic acid moiety can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-(4-methoxyphenyl)propanoic acid
- ®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-(4-chlorophenyl)propanoic acid
Uniqueness
The uniqueness of ®-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic procedures, while the phenylpropanoic acid moiety offers potential for diverse interactions in biological systems .
Properties
IUPAC Name |
(2R)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-11-9-15(10-12-22)17(23)21-16(18(24)25)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)(H,24,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCVTDVCCAOPGT-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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